ethyl (2Z)-3-[2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)hydrazinyl]but-2-enoate
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Overview
Description
Ethyl (2Z)-3-[2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)hydrazinyl]but-2-enoate is a complex organic compound that features a quinazolinone moiety linked to a hydrazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-[2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)hydrazinyl]but-2-enoate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Hydrazine Derivative Formation: The quinazolinone is then reacted with hydrazine or substituted hydrazines to form the hydrazinyl derivative.
Condensation Reaction: The hydrazinyl derivative is condensed with ethyl acetoacetate under reflux conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone ring, potentially forming alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Azides or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-[2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)hydrazinyl]but-2-enoate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone moiety may interact with active sites of enzymes, inhibiting their activity, while the hydrazine group could form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-3-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)hydrazinyl]but-2-enoate: Lacks the methyl group on the quinazolinone ring.
Ethyl (2Z)-3-[2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)hydrazinyl]pent-2-enoate: Has an additional carbon in the alkyl chain.
Methyl (2Z)-3-[2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)hydrazinyl]but-2-enoate: Uses a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methyl group on the quinazolinone ring and the ethyl ester group may influence its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C15H18N4O3 |
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Molecular Weight |
302.33 g/mol |
IUPAC Name |
ethyl (Z)-3-[2-(3-methyl-4-oxoquinazolin-2-yl)hydrazinyl]but-2-enoate |
InChI |
InChI=1S/C15H18N4O3/c1-4-22-13(20)9-10(2)17-18-15-16-12-8-6-5-7-11(12)14(21)19(15)3/h5-9,17H,4H2,1-3H3,(H,16,18)/b10-9- |
InChI Key |
GKKXASWEOBWJOL-KTKRTIGZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\NNC1=NC2=CC=CC=C2C(=O)N1C |
Canonical SMILES |
CCOC(=O)C=C(C)NNC1=NC2=CC=CC=C2C(=O)N1C |
Origin of Product |
United States |
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